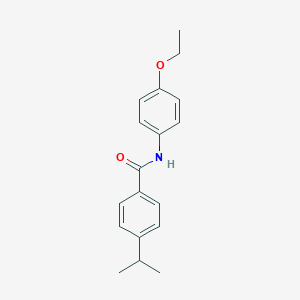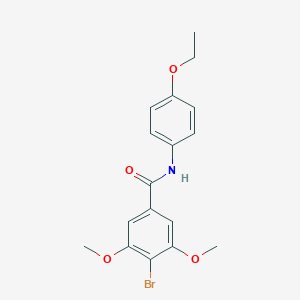
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPB belongs to the class of benzamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide is in cancer research. Studies have shown that N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide involves the inhibition of the activity of the enzyme N-myristoyltransferase (NMT). NMT is an important enzyme that is involved in the post-translational modification of proteins. Inhibition of NMT activity by N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide leads to the inhibition of the growth of cancer cells and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have several biochemical and physiological effects. Studies have shown that N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide inhibits the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its specificity towards NMT. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide has been found to selectively inhibit the activity of NMT without affecting the activity of other enzymes. This makes N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide a useful tool for studying the role of NMT in various biological processes. However, one of the limitations of using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in lab experiments is its low solubility in water. This can make it difficult to use N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored in the study of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide. One of the major directions is the development of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide derivatives that have improved solubility and potency. Additionally, the role of NMT in various biological processes can be further explored using N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide. N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide can also be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide involves the reaction of 4-ethoxyaniline with 4-isobutyrylbenzoic acid in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using column chromatography. The yield of N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide obtained through this method is around 70%.
Eigenschaften
Produktname |
N-(4-ethoxyphenyl)-4-(propan-2-yl)benzamide |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-11-9-16(10-12-17)19-18(20)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
DPDCWXMLYANZFL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)






![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)